molecular formula C18H19N3OS B2776537 N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1396558-78-3

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2776537
CAS No.: 1396558-78-3
M. Wt: 325.43
InChI Key: IZLOYJLMJPPJFZ-UHFFFAOYSA-N
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Description

“N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” is a complex organic compound that features a pyrazolo[1,5-a]pyridine moiety, a thiophene ring, and a cyclopentanecarboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the cyclopentanecarboxamide group: This could be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions might target the pyrazolo[1,5-a]pyridine moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules.

Biology

It may exhibit biological activities such as enzyme inhibition or receptor modulation.

Medicine

Industry

The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(furan-2-yl)cyclopentanecarboxamide
  • N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(pyridin-2-yl)cyclopentanecarboxamide

Uniqueness

The presence of the thiophene ring in “N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” might confer unique electronic properties and biological activities compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(18(8-2-3-9-18)16-7-5-11-23-16)19-12-14-13-20-21-10-4-1-6-15(14)21/h1,4-7,10-11,13H,2-3,8-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLOYJLMJPPJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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